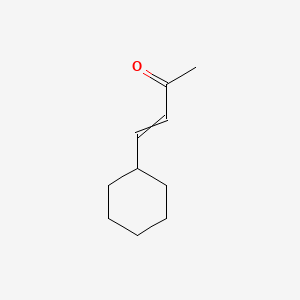
3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide
Descripción general
Descripción
3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency, reduced waste, and high atom economy. One common method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and multicomponent reactions.
Biology: Investigated for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-5-methylisoxazole: Known for its use in the synthesis of carboxamides and isoxazolones.
1-(2-Hydroxy-2-phenylethyl)pyrrolidine-2,5-dione: Utilized in experimental research for its unique structural properties.
Uniqueness
3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide stands out due to its specific substitution pattern on the oxazole ring, which imparts unique chemical and biological properties
Propiedades
Número CAS |
62613-73-4 |
|---|---|
Fórmula molecular |
C15H18N2O3 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
3-ethyl-5-(2-hydroxy-2-phenylethyl)-N-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H18N2O3/c1-3-11-14(15(19)16-2)13(20-17-11)9-12(18)10-7-5-4-6-8-10/h4-8,12,18H,3,9H2,1-2H3,(H,16,19) |
Clave InChI |
DSGVFLUGOPHGFW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC(=C1C(=O)NC)CC(C2=CC=CC=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-Methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B8683793.png)





![5-Hydrazino-1,3-dihydropyrrolo[4,3,2-de]isoquinoline](/img/structure/B8683822.png)





![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B8683890.png)
![5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester](/img/structure/B8683897.png)
